molecular formula C9H10O3 B1194247 2-Hydroxy-3,6-dimethylbenzoic acid CAS No. 3921-12-8

2-Hydroxy-3,6-dimethylbenzoic acid

Cat. No.: B1194247
CAS No.: 3921-12-8
M. Wt: 166.17 g/mol
InChI Key: SDQFDFFLPQFIHQ-UHFFFAOYSA-N
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Description

2-Hydroxy-3,6-dimethylbenzoic acid is an organic compound with the molecular formula C9H10O3 It is a derivative of benzoic acid, characterized by the presence of two methyl groups and a hydroxyl group attached to the benzene ring

Biochemical Analysis

Biochemical Properties

2-Hydroxy-3,6-dimethylbenzoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain fungal enzymes, thereby exhibiting antifungal properties . The compound’s hydroxyl group can form hydrogen bonds with amino acid residues in enzyme active sites, leading to enzyme inhibition. Additionally, the methyl groups may contribute to hydrophobic interactions, further stabilizing the enzyme-inhibitor complex.

Cellular Effects

This compound affects various cellular processes. It has been observed to inhibit the growth of certain fungal cells by disrupting their cell wall synthesis . This compound can also influence cell signaling pathways, potentially altering gene expression and cellular metabolism. For example, it may downregulate genes involved in cell division, leading to reduced cell proliferation. Furthermore, its impact on cellular metabolism includes the inhibition of key metabolic enzymes, thereby affecting the overall metabolic flux within the cell.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules. It binds to enzyme active sites, forming stable complexes that inhibit enzyme activity . This inhibition can occur through competitive or non-competitive mechanisms, depending on the enzyme and the nature of the interaction. Additionally, the compound may induce conformational changes in proteins, affecting their function. Changes in gene expression can also result from the compound’s interaction with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions, but its activity may decrease upon prolonged exposure to light or air . Degradation products may form, which could have different biological activities. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of cell growth and metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with dosage in animal models. At low doses, the compound may exhibit beneficial effects, such as antifungal activity without significant toxicity . At higher doses, toxic effects may be observed, including liver and kidney damage. Threshold effects have been noted, where a certain dosage level must be reached before significant biological activity is observed. It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by liver enzymes, leading to the formation of various metabolites . These metabolites may retain some of the biological activity of the parent compound or exhibit new activities. The compound can also affect metabolic flux by inhibiting key enzymes in metabolic pathways, leading to changes in metabolite levels. For example, inhibition of enzymes involved in fatty acid synthesis can reduce lipid accumulation in cells.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature . Additionally, specific transporters or binding proteins may facilitate its uptake and distribution. The compound’s localization within cells can influence its activity, with higher concentrations in certain organelles potentially leading to more pronounced effects.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, localization to the mitochondria could enhance its effects on cellular metabolism, while accumulation in the nucleus could influence gene expression. Understanding the subcellular distribution of the compound is essential for elucidating its mechanism of action.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Hydroxy-3,6-dimethylbenzoic acid can be synthesized through several methods. One common approach involves the hydroxylation of 3,6-dimethylbenzoic acid using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically occurs under acidic conditions and requires careful control of temperature and reaction time to achieve high yields.

Industrial Production Methods

In industrial settings, the production of this compound often involves the catalytic oxidation of 3,6-dimethylbenzaldehyde. This process utilizes catalysts such as palladium or platinum and operates under controlled temperature and pressure conditions to ensure efficient conversion and high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-3,6-dimethylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carboxyl group, resulting in the formation of 3,6-dimethylphthalic acid.

    Reduction: The carboxyl group can be reduced to form the corresponding alcohol, 2-hydroxy-3,6-dimethylbenzyl alcohol.

    Substitution: The hydroxyl group can participate in electrophilic aromatic substitution reactions, leading to the formation of derivatives with different substituents on the benzene ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Electrophiles such as halogens (Cl2, Br2) or nitro groups (NO2) in the presence of catalysts like iron (Fe) or aluminum chloride (AlCl3).

Major Products Formed

    Oxidation: 3,6-Dimethylphthalic acid.

    Reduction: 2-Hydroxy-3,6-dimethylbenzyl alcohol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-Hydroxy-3,6-dimethylbenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals, dyes, and polymers due to its unique chemical properties.

Comparison with Similar Compounds

2-Hydroxy-3,6-dimethylbenzoic acid can be compared with other similar compounds, such as:

    2-Hydroxybenzoic acid (Salicylic acid): Known for its use in acne treatment and as a precursor for aspirin.

    3,6-Dimethylbenzoic acid: Lacks the hydroxyl group, resulting in different chemical reactivity and applications.

    2,4-Dihydroxy-3,6-dimethylbenzoic acid: Contains an additional hydroxyl group, leading to distinct chemical and biological properties.

Properties

IUPAC Name

2-hydroxy-3,6-dimethylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c1-5-3-4-6(2)8(10)7(5)9(11)12/h3-4,10H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDQFDFFLPQFIHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)C)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00294109
Record name 2-hydroxy-3,6-dimethylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00294109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3921-12-8
Record name Benzoic acid,6-dimethyl-
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Record name 2-hydroxy-3,6-dimethylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00294109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-hydroxy-3,6-dimethylbenzoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of studying the impact of natural compounds like 2-Hydroxy-3,6-dimethylbenzoic acid on the circadian clock?

A1: Disruptions to the circadian clock, the internal biological system regulating sleep-wake cycles and other physiological processes, are linked to various health issues, including metabolic disorders and sleep disturbances. Identifying natural compounds that can modulate the circadian clock holds promise for developing novel therapeutic strategies for these conditions. The study on JBIR-26, identified as this compound, investigates its potential to regulate the circadian clock in mammals []. This research contributes to the expanding field of chronobiology and offers insights into potential therapeutic applications.

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